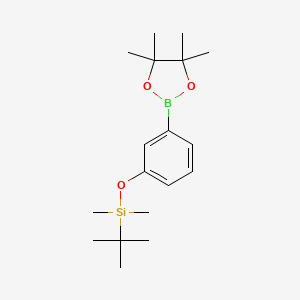

叔丁基二甲基(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯氧基)硅烷

描述

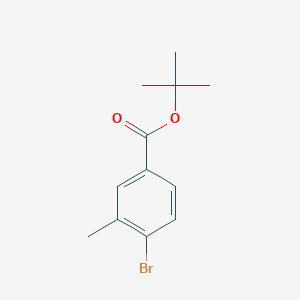

The compound "Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane" is a silicon-based molecule that is part of a broader class of compounds known for their potential applications in materials science, particularly as stabilizers, antioxidants, and intermediates in organic synthesis. The presence of the 1,3,2-dioxaborolan-2-yl group suggests potential utility in boron chemistry, which is often exploited in cross-coupling reactions to form carbon-carbon bonds.

Synthesis Analysis

The synthesis of related silane compounds typically involves reactions between different organosilicon precursors and various reagents. For example, the synthesis of silane-based antioxidants involves the condensation reaction using the sol-gel process, as seen in the preparation of a derivative of 4-[(3-(triethoxysilyl)propylimino)methyl]-2,6-di-tert-butylphenol . Similarly, the synthesis of tert-butyldimethylsiloxanes with increasing steric hindrance involves reactions between tert-butyldimethylchlorosilane and tert-butyldimethylsilanol . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of silane compounds can be quite complex due to the presence of bulky substituents, which can lead to strong intramolecular steric interactions. For instance, an X-ray structure determination of a crowded silane compound revealed unusual bond angles and bond lengths, indicating that the steric hindrance can significantly affect the molecular geometry . This information is relevant when considering the molecular structure of "Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane," as the tert-butyl groups are known to introduce steric bulk.

Chemical Reactions Analysis

Silane compounds participate in a variety of chemical reactions. For example, di-tert-butyl(di-tert-butylphenylsilylimino)silane reacts with compounds having acidic protons to give insertion products, and with acetone and 2,3-dimethyl-1,3-butadiene in an ene reaction . These reactions demonstrate the reactivity of silane compounds towards both electrophilic and nucleophilic species, which could be relevant for the chemical reactions of "Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane."

Physical and Chemical Properties Analysis

The physical and chemical properties of silane compounds are influenced by their molecular structure. The presence of tert-butyl and other bulky groups can increase the thermal stability of these compounds, as evidenced by thermogravimetric analysis (TGA) . The steric hindrance can also affect the solubility and reactivity of these molecules. For example, the synthesis of tert-butyl(dichloromethyl)bis(trimethylsilyl)silane and its reactions with organolithium derivatives demonstrate the influence of steric effects on reactivity .

科学研究应用

1. 在纳米粒子形成和荧光发射中的应用

叔丁基二甲基(3-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯氧基)硅烷在杂双功能聚芴的形成中起着至关重要的作用,这对于创建具有高荧光发射的纳米粒子至关重要。这些纳米粒子具有高达 Φ = 84% 的量子产率,可以通过向染料进行能量转移来调整为更长的波长。此类荧光纳米粒子在各种科学应用中具有巨大潜力,包括生物成像和传感器 (菲舍尔、拜尔和梅金,2013)。

2. 在合成 H 形含硅分子中的作用

该化合物在合成具有二噻吩单元的 H 形含硅分子中也至关重要。这些分子表现出独特的光学性质,如吸收和荧光最大值,这对于在有机电子学和光子学中的应用至关重要 (中川等人,2013)。

3. 生物化合物中的中间体

它作为合成生物活性化合物的重要中间体。例如,它用于合成与抗癌药物克唑替尼相关的化合物,突出了其在药物化学中的重要性 (孔等人,2016)。

4. 对晶体结构研究的贡献

该化合物用于涉及晶体结构和振动性质的研究,有助于理解相关化合物的分子和电子结构。这对于材料科学至关重要,尤其是在开发具有特定结构和电子性质的新材料方面 (吴等人,2021)。

安全和危害

The compound should be handled with care to avoid dust formation and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound . The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

作用机制

Target of Action

Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane is a complex organic compound that is used in research and development It’s known that similar compounds are often used as intermediates in the synthesis of biologically active compounds .

Biochemical Pathways

It’s known that similar compounds can play a role in various biochemical reactions, particularly in the formation of complex organic structures .

Result of Action

Given its use in the synthesis of biologically active compounds, it’s likely that it contributes to the formation of complex molecular structures with potential biological activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes that can interact with it. For instance, it’s recommended to store this compound at room temperature , suggesting that its stability could be affected by temperature changes.

属性

IUPAC Name |

tert-butyl-dimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31BO3Si/c1-16(2,3)23(8,9)20-15-12-10-11-14(13-15)19-21-17(4,5)18(6,7)22-19/h10-13H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSDMLUUWWJFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00468348 | |

| Record name | AGN-PC-00B9WU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyldimethyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane | |

CAS RN |

902120-00-7 | |

| Record name | AGN-PC-00B9WU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00468348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。